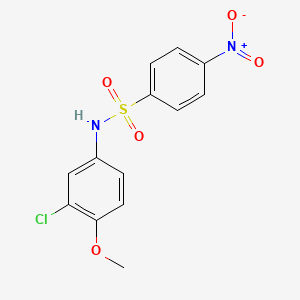
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a member of the arylacetic acid group of NSAIDs and is structurally related to other members of this group, such as ibuprofen and naproxen. Diclofenac is one of the most commonly prescribed NSAIDs worldwide, with an estimated 30 million prescriptions written annually.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting COX, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of the immune response. In addition, Diclofenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
Diclofenac has a number of advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, Diclofenac has been extensively studied, and there is a large body of literature on its pharmacology and toxicology.
However, there are also some limitations to the use of Diclofenac in laboratory experiments. One limitation is that it is a relatively non-specific inhibitor of COX, and may also inhibit other enzymes involved in the inflammatory response. In addition, Diclofenac has been shown to have some toxic effects, particularly on the liver and kidneys, which may limit its use in certain experimental settings.
未来方向
There are a number of potential future directions for research on Diclofenac. One area of interest is the development of more specific COX inhibitors, which may have fewer side effects than Diclofenac. Another area of interest is the investigation of the antioxidant properties of Diclofenac, and its potential use in the treatment of conditions associated with oxidative stress. Finally, there is also interest in the use of Diclofenac as a tool for studying the role of prostaglandins in the inflammatory response, and in the development of new anti-inflammatory drugs.
合成方法
The synthesis of Diclofenac involves the condensation of 2,5-dichloroaniline with 2-hydroxybenzoic acid to form the intermediate 2-(2,5-dichlorophenyl)amino)phenylacetic acid. This intermediate is then converted to Diclofenac by reaction with acetic anhydride and sodium acetate in acetic acid. The overall yield of this synthesis is approximately 50%.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. In addition, Diclofenac has been used in the treatment of acute pain, such as post-operative pain and dental pain.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-9-5-6-10(17)11(7-9)18-14(20)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCCNAMTTYBAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)



![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
amino]ethanol](/img/structure/B5763165.png)

